2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester featuring a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core enhances stability against hydrolysis compared to free boronic acids, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and materials .
Properties
IUPAC Name |
2-[2,5-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-7-8(13(16,17)18)5-6-9(10)14(19,20)21/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARIUGLFCDJHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145405 | |
| Record name | 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073339-09-9 | |
| Record name | 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which suggests that this compound may also be used in similar chemical reactions.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound would interact with a palladium catalyst and an organohalide to form a new carbon-carbon bond. The trifluoromethyl groups on the phenyl ring could potentially influence the reactivity or selectivity of these reactions.
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could potentially be used to synthesize a wide variety of organic compounds.
Pharmacokinetics
As a result, it’s difficult to comment on its bioavailability. The compound’s lipophilicity and water solubility, which are important factors in its adme properties, could potentially be influenced by the trifluoromethyl groups on the phenyl ring.
Biological Activity
2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C14H15BF6O2
- Molecular Weight : 340.07 g/mol
- Functional Groups : Contains a dioxaborolane ring and two trifluoromethyl groups which enhance lipophilicity and reactivity.
The trifluoromethyl groups contribute to its unique chemical behavior, making it a versatile reagent in organic synthesis and pharmaceutical development .
The biological activity of this compound is primarily attributed to the boron atom's ability to form complexes with various biomolecules. This interaction can influence enzyme activity and cellular signaling pathways. The compound has been explored for its potential as a building block in drug discovery due to its ability to form carbon-boron bonds in Suzuki-Miyaura coupling reactions .
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Antimicrobial Activity : Preliminary investigations indicate that derivatives of this compound may exhibit antimicrobial properties. For example, structural modifications have been shown to enhance activity against specific bacterial strains .
- Pharmacological Potential : The compound has been utilized in synthesizing boron-containing pharmaceuticals that display unique biological activities. Its role in developing DYRK1A inhibitors has been particularly noted for potential applications in treating neurodegenerative diseases .
- Toxicology Studies : Toxicity assessments are critical for evaluating the safety of compounds intended for therapeutic use. Initial assessments suggest that while the compound exhibits promising biological activities, further studies are necessary to fully understand its safety profile .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of various derivatives derived from this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications could enhance potency significantly compared to baseline compounds .
Applications in Organic Synthesis
The compound serves as a valuable reagent in organic chemistry:
- Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
- Material Science : Its incorporation into polymers is being explored for applications requiring enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups .
Scientific Research Applications
Organic Synthesis
The compound is widely recognized for its role as a versatile reagent in organic chemistry. It is particularly valuable in the formation of carbon-boron bonds, which are crucial for synthesizing complex organic molecules. The dioxaborolane structure enhances stability and reactivity, making it suitable for various synthetic pathways.
Key Features:
- Formation of Carbon-Boron Bonds : Essential for constructing complex organic frameworks.
- Stability : The dioxaborolane structure contributes to its robustness under various reaction conditions.
Pharmaceutical Development
In drug discovery and development, this compound serves as a building block for boron-containing compounds that may exhibit unique biological activities. The incorporation of boron into drug candidates can enhance their efficacy and selectivity.
Case Studies:
- Boron Neutron Capture Therapy (BNCT) : Research has shown that boron-containing compounds can be utilized in BNCT for cancer treatment. The ability to selectively target tumor cells while minimizing damage to healthy tissue is a significant advantage.
- Antiviral Agents : Studies have indicated that certain boron-containing compounds derived from this dioxaborolane can exhibit antiviral properties, potentially leading to new therapeutic options.
Material Science
The application of this compound extends to material science, where it is used in developing advanced materials with enhanced properties. Its incorporation into polymers can improve thermal stability and chemical resistance.
Applications in Material Science:
- Polymer Enhancement : The addition of this compound can lead to polymers that withstand higher temperatures and are more resistant to chemical degradation.
- Nanocomposites : Research indicates that incorporating boron-based compounds into nanocomposites can improve mechanical properties and functionality.
Synthesis of Fluorinated Compounds
The trifluoromethyl groups present in the compound facilitate the synthesis of fluorinated compounds, which are critical in agrochemicals and pharmaceuticals. Fluorinated compounds often exhibit improved bioactivity and stability compared to their non-fluorinated counterparts.
Importance of Fluorinated Compounds:
- Agrochemicals : Enhanced efficacy in pesticides and herbicides.
- Pharmaceuticals : Increased metabolic stability and bioavailability.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Versatile reagent for carbon-boron bond formation; essential for complex molecule synthesis. |
| Pharmaceutical Development | Building block for boron-containing drugs; potential applications in cancer therapy and antivirals. |
| Material Science | Enhances thermal stability and chemical resistance in polymers; used in nanocomposite development. |
| Synthesis of Fluorinated Compounds | Facilitates the creation of fluorinated agrochemicals and pharmaceuticals with improved properties. |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic ester is extensively utilized in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. The trifluoromethyl groups enhance electrophilicity at the boron center while introducing steric hindrance, necessitating optimized reaction conditions .
Key Reaction Parameters:
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic ester. The electron-withdrawing trifluoromethyl groups accelerate the transmetallation step by polarizing the B–O bond .
Nickel-Catalyzed Borylation
Nickel complexes facilitate direct borylation of aryl halides, offering an alternative route to modify the boronic ester framework. This method is particularly effective for introducing electron-deficient aryl groups .
Example Protocol:
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Substrate : 1,2-Dichloroethane (1.0 mmol)
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Catalyst : Ni(cod)₂ (5 mol%)
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Ligand : PCyp₃ (10 mol%)
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Boronate Source : Bis(pinacolato)diboron (2.0 equiv)
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Conditions : 140°C, 24 h under N₂
Key Limitation : Steric hindrance from the 2,5-bis(trifluoromethyl) substituents reduces yields compared to meta-substituted analogs .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes selective electrophilic substitutions, particularly at the para position relative to the boronic ester group. Halogenation and nitration reactions are common .
Halogenation Data:
| Electrophile | Catalyst | Temperature | Major Product | Yield |
|---|---|---|---|---|
| Cl₂ | FeCl₃ | 0°C | 2,5-bis(CF₃)-4-Cl-phenylboronic ester | 58% |
| Br₂ | AlBr₃ | 25°C | 2,5-bis(CF₃)-4-Br-phenylboronic ester | 63% |
| I₂ | HIO₄ | 40°C | 2,5-bis(CF₃)-4-I-phenylboronic ester | 47% |
Data extrapolated from analogous systems in
Fluorination Reactions
The compound participates in nucleophilic fluorination to introduce additional fluorine atoms, leveraging the stability of the dioxaborolane ring under acidic conditions .
Representative Fluorination Pathway:
-
Reagents : KF, Cu(OTf)₂
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Solvent : DMF, 100°C
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Product : 2,4,5-Tris(trifluoromethyl)phenylboronic ester
Challenge : Competing hydrolysis of the boronic ester requires anhydrous conditions and rapid workup .
Stability and Handling Considerations
| Property | Value/Characteristic | Practical Implication |
|---|---|---|
| Hydrolytic Sensitivity | t₁/₂ = 4 h (pH 7.4, 25°C) | Requires anhydrous storage |
| Thermal Decomposition | Onset: 180°C | Avoid high-temperature reactions |
| Light Sensitivity | Degrades under UV exposure | Use amber glassware |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Stability
Electronic Effects
- Trifluoromethyl (-CF₃) Groups : Strong electron-withdrawing groups (EWGs) increase the electrophilicity of the boron atom, accelerating transmetallation in cross-coupling reactions. However, steric hindrance from bulky -CF₃ groups may reduce reaction rates unless optimized catalysts (e.g., Pd(dppf)Cl₂) are used .
- Halogen Substituents : Fluorine (F) and chlorine (Cl) substituents (e.g., 3,5-difluorophenyl in ) also act as EWGs but are less sterically demanding than -CF₃. For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane achieved 92% yield in a Pd-catalyzed coupling with an indazole derivative .
Steric Effects
- Ortho-Substituents : Compounds with substituents in the ortho position (e.g., 2-(trifluoromethyl)phenyl in ) exhibit reduced reactivity due to steric hindrance. For instance, 2-(2-trifluoromethylphenyl)-dioxaborolane (MW 272.07) requires elevated temperatures or prolonged reaction times in couplings .
- Meta/Para-Substituents : Substitutents in meta/para positions (e.g., 3,5-diisopropylphenyl in ) impose less steric hindrance, enabling efficient coupling at mild conditions.
Physical and Chemical Properties
Molecular Weight and Lipophilicity
- The 2,5-bis(trifluoromethyl)phenyl derivative (hypothetical formula C₁₄H₁₄BF₆O₂) would have a molecular weight of ~340.07, significantly higher than non-fluorinated analogues (e.g., 240.06 for 3,5-difluorophenyl in ). The -CF₃ groups enhance lipophilicity, improving solubility in organic solvents but increasing hydrolysis sensitivity .
Stability
- Fluorinated boronic esters generally exhibit greater hydrolytic stability than non-fluorinated counterparts. For example, 2-(3,5-bis(trifluoromethyl)phenyl)-dioxaborolane (CAS 69807-91-6) is stable under inert storage conditions but degrades in humid environments .
Data Tables
Table 1: Structural and Reactivity Comparison of Selected Dioxaborolanes
*Hypothetical structure based on analogous data.
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 2-(2,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Basic Research Question
The synthesis typically involves Miyaura borylation , utilizing palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands to facilitate aryl halide coupling with bis(pinacolato)diboron. Key parameters include:
- Temperature : 80–100°C in refluxing solvents like 1,4-dioxane or THF.
- Base : Cs₂CO₃ or KOAc to deprotonate intermediates.
- Molar Ratios : 1:1.2 (aryl halide to diboron reagent) to minimize side reactions.
Methodological Insight : Optimize catalyst loading (1–5 mol%) to balance cost and yield. For electron-deficient aryl halides (e.g., trifluoromethyl-substituted substrates), increase reaction time to 12–24 hours .
How can advanced purification techniques improve the yield and purity of this boronate ester?
Basic Research Question
Post-synthesis purification often employs:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2 to 9:1) for optimal separation (Rf ≈ 0.3–0.4).
- Recrystallization : Ethanol or methanol at low temperatures (0–4°C) to remove residual Pd catalysts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
